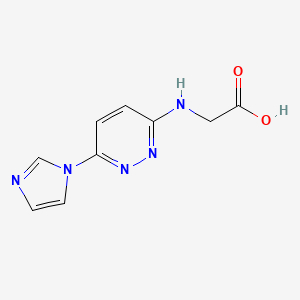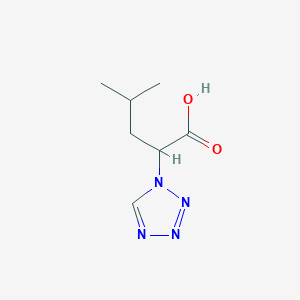
4-Methyl-2-tetrazol-1-yl-pentanoic acid
Overview
Description
4-Methyl-2-tetrazol-1-yl-pentanoic acid is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.2 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and versatility in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It has been observed that compounds with similar structures form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy .
Result of Action
Similar compounds have shown significant cytotoxic effects and have demonstrated a significant zone of inhibition at higher concentrations .
Preparation Methods
The synthesis of 4-Methyl-2-tetrazol-1-yl-pentanoic acid typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with a substituted amine in methanol at room temperature . The imine formed is then precondensed for 0.5–1 hour, followed by the addition of cyclohexyl isocyanide and trimethylsilyl azide (TMSN3) to complete the reaction . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-tetrazol-1-yl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2-tetrazol-1-yl-pentanoic acid has several applications in scientific research, including:
Comparison with Similar Compounds
4-Methyl-2-tetrazol-1-yl-pentanoic acid can be compared with other tetrazole-containing compounds, such as:
5-Methyl-1H-tetrazole: Similar in structure but lacks the pentanoic acid moiety.
2-Methyl-2H-tetrazole-5-carboxylic acid: Contains a carboxylic acid group but differs in the position of the methyl group.
1-Phenyl-1H-tetrazole: Contains a phenyl group instead of the pentanoic acid moiety.
The uniqueness of this compound lies in its combination of the tetrazole ring with the pentanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2-(tetrazol-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUJSTUQHJDMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


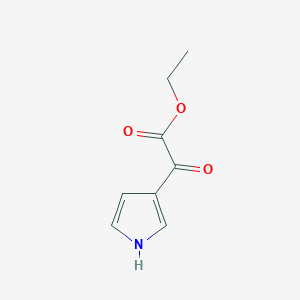
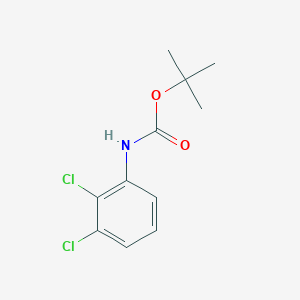




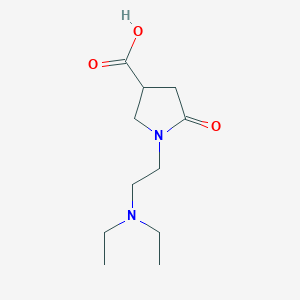
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
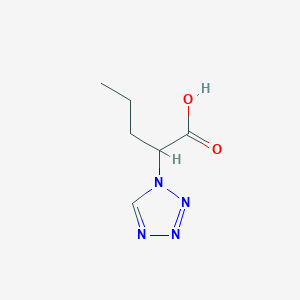
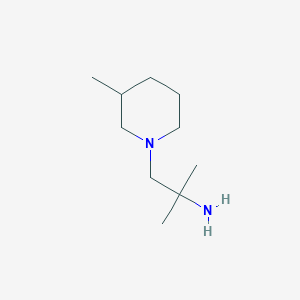
![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)

